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Introduction
LTT-462 is an orally administered small molecule inhibitor targeting the extracellular signal-

regulated kinases 1 and 2 (ERK1/2).[1] As key components of the mitogen-activated protein

kinase (MAPK) signaling pathway, ERK1/2 are crucial mediators of cell proliferation,

differentiation, and survival. Dysregulation of the MAPK pathway is a hallmark of many human

cancers, making ERK1/2 a compelling target for therapeutic intervention. This technical guide

provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic

data for LTT-462, primarily derived from a first-in-human Phase I clinical trial in patients with

advanced solid tumors harboring MAPK pathway alterations (NCT02711345).

Mechanism of Action
LTT-462 exerts its anti-neoplastic activity by directly binding to and inhibiting the kinase activity

of ERK1 and ERK2. This prevents the phosphorylation of downstream substrates, thereby

disrupting the propagation of growth and survival signals within the MAPK cascade. The

intended therapeutic effect is the inhibition of tumor cell proliferation and the induction of

apoptosis in cancers dependent on this pathway.
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Caption: The MAPK/ERK signaling pathway and the inhibitory action of LTT-462.
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Pharmacokinetics
Pharmacokinetic properties of LTT-462 were evaluated in a Phase I, open-label, dose-

escalation study. Patients with advanced solid tumors received oral doses of LTT-462 ranging

from 45 mg to 600 mg once daily (QD) and 150 mg to 200 mg twice daily (BID).[1]

Absorption and Exposure
Dose-Proportionality: An increase in plasma peak drug concentration (Cmax) and overall

drug exposure (AUC) was observed with increasing doses from 45 mg to 450 mg QD.[1]

Saturation of Absorption: At the 600 mg QD dose level, drug exposure was lower than

anticipated, suggesting a potential saturation of absorption at higher doses.[1]

Quantitative Pharmacokinetic Parameters
While the Phase I clinical trial collected data on key pharmacokinetic parameters, specific

quantitative values for Cmax, Tmax, AUC, elimination half-life (T1/2), and clearance have not

been publicly disclosed in available literature. The following table summarizes the intended

pharmacokinetic parameters for collection as per the clinical trial protocol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.3640
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.3640
https://ascopubs.org/doi/10.1200/JCO.2020.38.15_suppl.3640
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Description Data Status

Cmax
Maximum (peak) plasma

concentration

Collected, not publicly

available

Tmax
Time to reach maximum (peak)

plasma concentration

Collected, not publicly

available

AUC
Area under the plasma

concentration-time curve

Collected, not publicly

available

T1/2 Elimination half-life
Collected, not publicly

available

CL/F

Apparent total clearance of the

drug from plasma after oral

administration

To be determined

Vz/F

Apparent volume of distribution

during the terminal phase after

oral administration

To be determined

Experimental Protocol: Pharmacokinetic Analysis
The protocol for the Phase I trial (NCT02711345) stipulated the collection of serial blood

samples for pharmacokinetic analysis. A generalized workflow for such an analysis is as

follows:
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Caption: Generalized experimental workflow for pharmacokinetic analysis.

Pharmacodynamics
The pharmacodynamic effects of LTT-462 were assessed by measuring the modulation of a

downstream biomarker of ERK1/2 activity.

Biomarker of Target Engagement
DUSP6: Dual specificity phosphatase 6 (DUSP6) is a phosphatase that specifically

dephosphorylates and inactivates ERK1/2, and its expression is induced by ERK1/2 activity
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as part of a negative feedback loop. Therefore, a reduction in DUSP6 expression serves as a

reliable pharmacodynamic marker of ERK1/2 inhibition.

Clinical Findings: In the Phase I trial, treatment with LTT-462 led to a reduction in DUSP6

expression relative to baseline in most evaluated patients, confirming target engagement

and inhibition of the ERK1/2 pathway.[1]

Quantitative Pharmacodynamic Data
Specific quantitative data on the percentage of DUSP6 reduction at different dose levels of

LTT-462 are not currently available in the public domain.

Biomarker Tissue Method Finding

DUSP6 Expression Tumor Biopsies
Not specified (likely

IHC or qPCR)

Reduction observed

post-treatment

DUSP6 Levels Blood Samples
Not specified (likely

qPCR on PBMCs)

Reduction observed

post-treatment

Experimental Protocol: Pharmacodynamic Analysis
The clinical trial protocol involved the collection of pre- and post-treatment tumor biopsies and

blood samples for the assessment of DUSP6 expression. A typical workflow for this analysis is

outlined below.
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Caption: Experimental workflow for pharmacodynamic assessment of DUSP6.

Clinical Safety and Tolerability
In the Phase I dose-escalation study involving 65 patients, LTT-462 was found to be generally

well-tolerated.[1]

Maximum Tolerated Dose (MTD): The MTD was established at 400 mg once daily (QD) and

150 mg twice daily (BID).[1]

Common Adverse Events: The most frequently reported treatment-related adverse events

(TRAEs) were diarrhea (38%) and nausea (34%).[1]
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Grade 3/4 Adverse Events: Grade 3 or 4 TRAEs were reported in 29% of patients, with

retinopathy being the most common (6%).[1]

Summary and Future Directions
LTT-462 is a promising oral ERK1/2 inhibitor that has demonstrated target engagement and a

manageable safety profile in early clinical development. Pharmacokinetic data indicate dose-

dependent exposure with potential saturation at high doses. Pharmacodynamic studies have

confirmed on-target activity through the reduction of the biomarker DUSP6. While limited

single-agent clinical activity was observed, with stable disease being the best overall response

in the Phase I trial, further investigation is warranted. An ongoing clinical trial is evaluating LTT-

462 in combination with the RAF inhibitor, LXH254, in non-small cell lung cancer and

melanoma, which may unlock synergistic anti-tumor effects and broaden the therapeutic

potential of this agent.[1] The public release of more detailed quantitative pharmacokinetic and

pharmacodynamic data from the Phase I study will be crucial for a more complete

understanding of LTT-462's clinical profile and for guiding future development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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